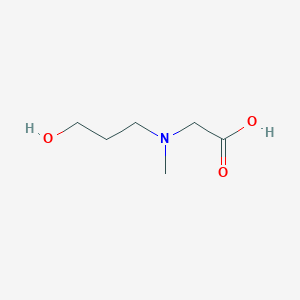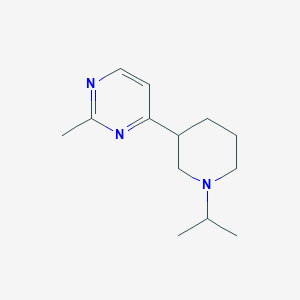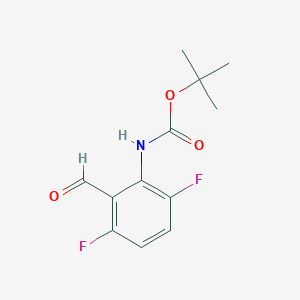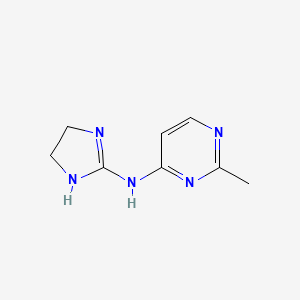
5-(Aminomethyl)dihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)dihydrofuran-2(3H)-one is an organic compound with a furan ring structure. It is characterized by the presence of an aminomethyl group attached to the furan ring, making it a versatile compound in organic synthesis and various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)dihydrofuran-2(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with dihydrofuran-2(3H)-one.
Aminomethylation: The aminomethyl group is introduced through a reaction with formaldehyde and ammonia or a primary amine under acidic conditions.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the aminomethyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The process includes:
Raw Material Preparation: Purification of starting materials.
Reaction Optimization: Control of reaction parameters such as temperature, pressure, and pH.
Product Isolation: Separation and purification of the final product using techniques like distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the furan ring to a more saturated structure.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation Products: Formation of oxo derivatives and carboxylic acids.
Reduction Products: Formation of dihydrofuran derivatives.
Substitution Products: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
5-(Aminomethyl)dihydrofuran-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The furan ring structure allows for π-π interactions with aromatic residues in proteins, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hydroxymethyl)dihydrofuran-2(3H)-one: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.
5-(Methyl)dihydrofuran-2(3H)-one: Contains a methyl group instead of an aminomethyl group.
Uniqueness
5-(Aminomethyl)dihydrofuran-2(3H)-one is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H9NO2 |
|---|---|
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
5-(aminomethyl)oxolan-2-one |
InChI |
InChI=1S/C5H9NO2/c6-3-4-1-2-5(7)8-4/h4H,1-3,6H2 |
Clé InChI |
XJNSEWOBVXGVCK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)OC1CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13102129.png)







![2-(5-Butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B13102173.png)
![6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13102178.png)
